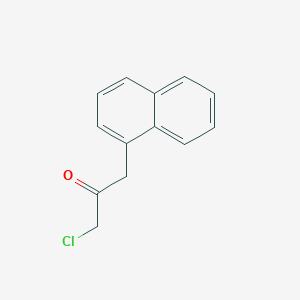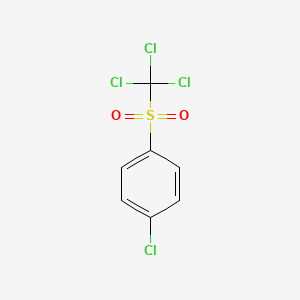
4-Chlorophenyl trichloromethyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl trichloromethyl sulfone (4-CPTS) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive substance that can be used to synthesize a wide range of compounds and has been used to study the properties of various materials. 4-CPTS is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
4-Chlorophenyl trichloromethyl sulfone has a wide range of scientific research applications. It has been used to study the properties of various materials, including polymers, biomaterials, and nanomaterials. It has also been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chlorophenyl trichloromethyl sulfone has been used in the synthesis of compounds for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl trichloromethyl sulfone is not fully understood, but it is believed to be related to its reactivity. 4-Chlorophenyl trichloromethyl sulfone is a highly reactive compound that can react with a variety of other compounds, including organic molecules, inorganic molecules, and metals. The reactivity of 4-Chlorophenyl trichloromethyl sulfone is believed to be due to its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone are not well understood. However, it has been shown to react with proteins, enzymes, and other biological molecules. It has also been shown to have an effect on cellular respiration and metabolism. In addition, 4-Chlorophenyl trichloromethyl sulfone has been shown to have an effect on the immune system, as well as on the development of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenyl trichloromethyl sulfone has several advantages for laboratory experiments. It is highly reactive, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-Chlorophenyl trichloromethyl sulfone also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. In addition, it can be toxic if not handled properly.
Orientations Futures
Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone. Further research is needed to better understand its mechanism of action and its effects on various biological systems. In addition, further research is needed to develop new methods for synthesizing 4-Chlorophenyl trichloromethyl sulfone and to improve its safety and efficacy for laboratory experiments. Finally, further research is needed to identify new applications for 4-Chlorophenyl trichloromethyl sulfone and to develop new compounds that can be synthesized using this compound.
Méthodes De Synthèse
4-Chlorophenyl trichloromethyl sulfone can be synthesized in a variety of ways. One of the simplest methods is the reaction of 4-chlorophenol with thionyl chloride in the presence of a base. This reaction results in the formation of 4-Chlorophenyl trichloromethyl sulfone and hydrochloric acid. Another method involves the reaction of 4-chlorophenol with phosphorus oxychloride and sodium hydroxide. This reaction produces 4-Chlorophenyl trichloromethyl sulfone and sodium chloride. Alternatively, 4-Chlorophenyl trichloromethyl sulfone can be synthesized from 4-chlorophenol and sulfur dichloride oxide in the presence of a base.
Propriétés
IUPAC Name |
1-chloro-4-(trichloromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHKVGTQYJHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl trichloromethyl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


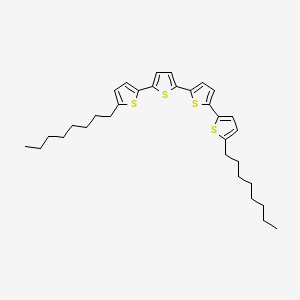
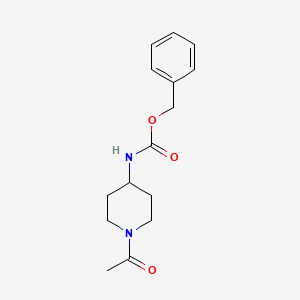
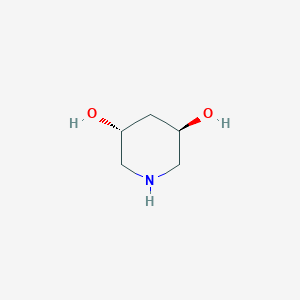
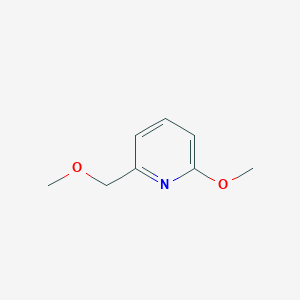
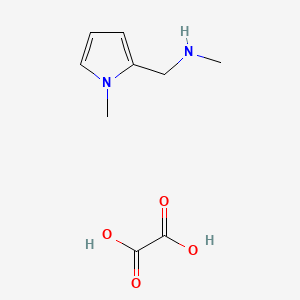
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
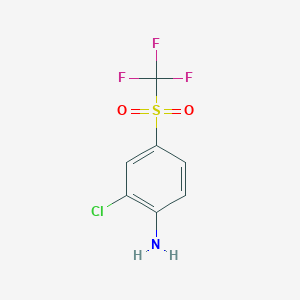
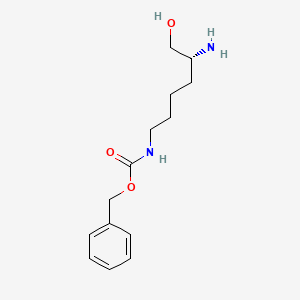
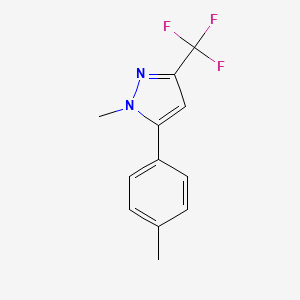
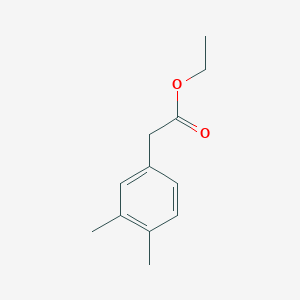
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
